11-Keto Loteprednol etabonate

CAS No.:

Cat. No.: VC18549311

Molecular Formula: C24H29ClO7

Molecular Weight: 464.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C24H29ClO7 |

|---|---|

| Molecular Weight | 464.9 g/mol |

| IUPAC Name | chloromethyl (8S,9S,10R,13S,14S,17R)-17-ethoxycarbonyloxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylate |

| Standard InChI | InChI=1S/C24H29ClO7/c1-4-30-21(29)32-24(20(28)31-13-25)10-8-17-16-6-5-14-11-15(26)7-9-22(14,2)19(16)18(27)12-23(17,24)3/h7,9,11,16-17,19H,4-6,8,10,12-13H2,1-3H3/t16-,17-,19+,22-,23-,24-/m0/s1 |

| Standard InChI Key | UJMSHOQZQCLVEP-VXFAOLFMSA-N |

| Isomeric SMILES | CCOC(=O)O[C@@]1(CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)C)C(=O)OCCl |

| Canonical SMILES | CCOC(=O)OC1(CCC2C1(CC(=O)C3C2CCC4=CC(=O)C=CC34C)C)C(=O)OCCl |

Introduction

Chemical Identity and Structural Characteristics

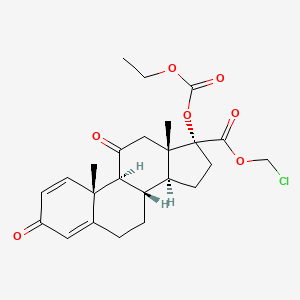

11-Keto Loteprednol Etabonate is a chlorinated steroid derivative with the molecular formula C₂₄H₂₉ClO₇ and a molecular weight of 464.9 g/mol . Its IUPAC name is chloromethyl (8S,9S,10R,13S,14S,17R)-17-ethoxycarbonyloxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylate, reflecting its complex polycyclic structure . The compound features a 17β-chloromethyl ester group and an 11-keto moiety, which differentiate it from the parent drug, Loteprednol Etabonate .

Table 1: Key Molecular Descriptors of 11-Keto Loteprednol Etabonate

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₄H₂₉ClO₇ | |

| Molecular Weight | 464.9 g/mol | |

| InChI Key | UJMSHOQZQCLVEP-VXFAOLFMSA-N | |

| SMILES | CCOC(=O)O[C@@]1(CC[C@@H]2[C@@]1... | |

| CAS Registry Number | 207670-54-0 |

The stereochemistry of the compound is critical to its biological inactivity, as hydrolysis or oxidation at specific positions (e.g., the 17β-chloromethyl ester) renders it metabolically inert .

Synthesis and Degradation Pathways

11-Keto Loteprednol Etabonate is primarily encountered as a degradation product of Loteprednol Etabonate during synthesis or storage. The parent drug undergoes oxidative degradation at the 11β-hydroxy group, forming the 11-keto derivative . This transformation is accelerated by exposure to light or elevated temperatures, necessitating stringent control during manufacturing .

Key Degradation Mechanisms:

-

Photooxidation: Ultraviolet light promotes the conversion of the 11β-hydroxy group to a ketone, yielding 11-Keto Loteprednol Etabonate .

-

Hydrolytic Cleavage: The 17β-chloromethyl ester group may hydrolyze to form cortienic acid derivatives, though this pathway is less prevalent under standard storage conditions .

Analytical Methods for Detection and Quantification

High-performance liquid chromatography (HPLC) is the gold standard for detecting 11-Keto Loteprednol Etabonate in pharmaceutical formulations. A validated method using a phenyl-stationary phase under isocratic conditions achieves baseline separation of the compound from Loteprednol Etabonate and other impurities .

| Parameter | Specification |

|---|---|

| Column | Phenyl-hexyl (250 mm × 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (55:45 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 240 nm |

| Retention Time | 11-Keto LE: 14.2 min |

This method exhibits robust linearity (R² > 0.999) across a concentration range of 0.1–1.5 µg/mL, with a limit of detection (LOD) of 0.03 µg/mL .

Pharmacological and Toxicological Profile

Unlike Loteprednol Etabonate, which acts as a glucocorticoid receptor agonist, 11-Keto Loteprednol Etabonate lacks therapeutic activity due to its rapid metabolism and inability to bind steroid receptors . Studies in animal models confirm its rapid clearance via biliary excretion, with no evidence of systemic toxicity at concentrations relevant to ophthalmic formulations .

Regulatory Significance in Pharmaceutical Quality Control

Regulatory agencies mandate strict limits on 11-Keto Loteprednol Etabonate in drug products (typically ≤0.5% w/w) . It is classified as a specified impurity in the U.S. Pharmacopeia and European Pharmacopoeia, requiring batch-specific quantification during stability testing .

Key Regulatory Applications:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume